2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-16-25-22(18(14-33)13-29-16)12-23-27(36-25)31-26(17-6-4-8-20(10-17)35-2)32-28(23)38-15-24(34)30-19-7-5-9-21(11-19)37-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLMEHYFEBUZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC(=CC=C5)SC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide (CAS Number: 892381-64-5) is a complex organic molecule with potential biological activities due to its unique structural features. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 494.6 g/mol. Its intricate structure includes a triazatricyclo framework and multiple functional groups such as methoxy and sulfanyl moieties, which are known to influence biological interactions.
Anticancer Properties
Preliminary studies suggest that compounds with similar structural characteristics exhibit significant anticancer activity. Research indicates that the triazole frameworks can interact with biological targets involved in cancer pathways. For instance:
- In vitro studies have demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines.
- Mechanistic studies suggest that these compounds may induce apoptosis in cancerous cells through the activation of caspase pathways.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF-7 | 10 | Caspase activation |
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria.
- A study reported that derivatives exhibited significant inhibition of bacterial growth.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study evaluated the anticancer effects of related compounds in a xenograft model of breast cancer, demonstrating reduced tumor growth rates.
- Case Study 2 : Another investigation assessed the antimicrobial properties against multidrug-resistant strains, highlighting the compound's potential as a lead for new antibiotics.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps, which may vary based on specific synthetic pathways aimed at optimizing yields while minimizing environmental impact. The structure-activity relationship is crucial for understanding how modifications to the molecular structure can enhance biological activity.
Key Structural Features Influencing Activity:
- Hydroxymethyl Group : Enhances solubility and potential interactions with biological targets.
- Methoxy Phenyl Moiety : Contributes to lipophilicity and may improve membrane permeability.
- Sulfanyl Linkage : Potentially increases reactivity towards biological nucleophiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
